molecular formula C25H44O4 B14627624 Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate CAS No. 57998-44-4

Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate

Cat. No.: B14627624
CAS No.: 57998-44-4
M. Wt: 408.6 g/mol
InChI Key: VHJZXYXPDBECSF-UHFFFAOYSA-N
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Description

Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexene derivatives It is characterized by the presence of a cyclohexene ring with a methyl group and two carboxylate groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate typically involves the reaction of 3-methylcyclohex-1-ene with dioctyl phthalate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-150°C and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The final product is purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of plasticizers, lubricants, and coatings due to its chemical stability and flexibility.

Mechanism of Action

The mechanism of action of Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    Dioctyl phthalate: A widely used plasticizer with similar chemical structure but different functional groups.

    Dioctyl adipate: Another plasticizer with a similar backbone but different ester groups.

    Dioctyl sebacate: A compound with a similar ester structure but a longer carbon chain.

Uniqueness

Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate is unique due to the presence of the cyclohexene ring and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

57998-44-4

Molecular Formula

C25H44O4

Molecular Weight

408.6 g/mol

IUPAC Name

dioctyl 3-methylcyclohexene-1,2-dicarboxylate

InChI

InChI=1S/C25H44O4/c1-4-6-8-10-12-14-19-28-24(26)22-18-16-17-21(3)23(22)25(27)29-20-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3

InChI Key

VHJZXYXPDBECSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C(CCC1)C)C(=O)OCCCCCCCC

Origin of Product

United States

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